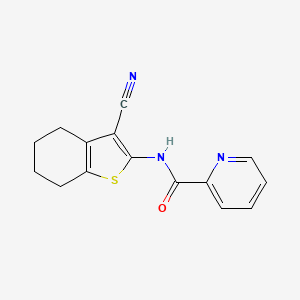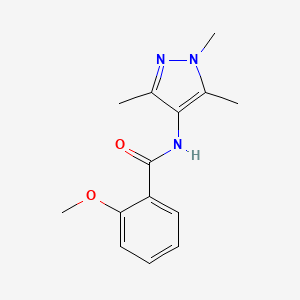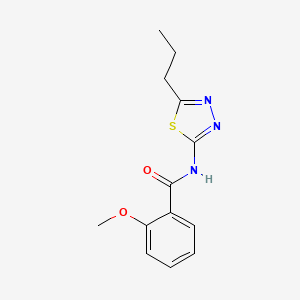
2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with a molecular formula C13H16N4O2S. It is commonly referred to as PHT-427 and is a potent inhibitor of Akt, a protein kinase that plays a crucial role in cell growth, proliferation, and survival. Akt is also implicated in various diseases, including cancer and diabetes, making PHT-427 a promising drug candidate for the treatment of these conditions.
Mécanisme D'action
PHT-427 exerts its effects by inhibiting Akt, which is a downstream effector of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. Akt plays a critical role in cell survival, growth, and metabolism by regulating various downstream targets. Inhibition of Akt by PHT-427 leads to decreased cell proliferation, increased apoptosis, and sensitization to chemotherapy.
Biochemical and Physiological Effects
PHT-427 has been shown to have several biochemical and physiological effects. In cancer cells, PHT-427 inhibits Akt and its downstream targets, leading to decreased cell proliferation, increased apoptosis, and sensitization to chemotherapy. In diabetes, PHT-427 improves insulin sensitivity and reduces blood glucose levels by inhibiting Akt and promoting glucose uptake in skeletal muscle.
Avantages Et Limitations Des Expériences En Laboratoire
PHT-427 has several advantages for lab experiments. It is a potent and selective inhibitor of Akt, making it a valuable tool for studying the PI3K/Akt signaling pathway. PHT-427 is also relatively stable and easy to synthesize, making it readily available for research purposes. However, PHT-427 has some limitations. It can have off-target effects on other kinases, which can complicate the interpretation of experimental results. Additionally, PHT-427's potency and selectivity can vary depending on the cellular context, making it important to validate its effects in different cell types.
Orientations Futures
There are several future directions for research on PHT-427. One area of interest is the development of more potent and selective Akt inhibitors based on the structure of PHT-427. Another direction is the investigation of PHT-427's effects on other signaling pathways and its potential therapeutic applications beyond cancer and diabetes. Additionally, the use of PHT-427 in combination therapies with other chemotherapeutic agents is an area of active research.
Méthodes De Synthèse
The synthesis of PHT-427 involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride, which reacts with 5-propyl-1,3,4-thiadiazol-2-amine to yield 2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide. The purity of the compound is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
PHT-427 has been extensively studied for its potential therapeutic applications. One of its primary uses is as an Akt inhibitor, which makes it a promising candidate for the treatment of cancer. Akt is frequently overactive in cancer cells, leading to increased cell survival and resistance to chemotherapy. By inhibiting Akt, PHT-427 can sensitize cancer cells to chemotherapy and promote cell death. PHT-427 has also been shown to have potential therapeutic applications in diabetes, where it can improve insulin sensitivity and reduce blood glucose levels.
Propriétés
IUPAC Name |
2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-6-11-15-16-13(19-11)14-12(17)9-7-4-5-8-10(9)18-2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGLOGBOJMOAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)
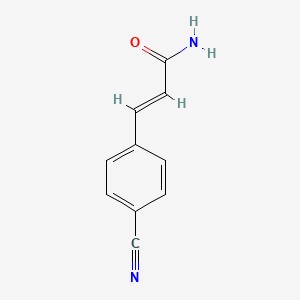
![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)
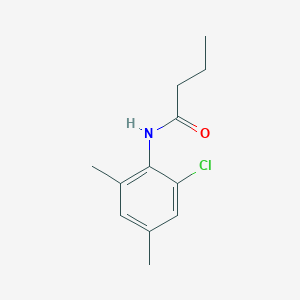

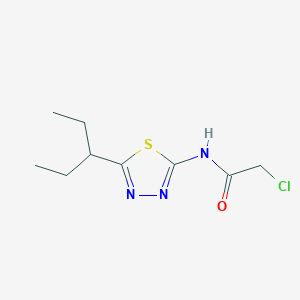
![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)
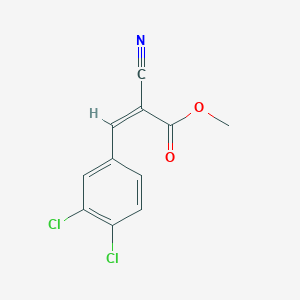
![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)

